N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-20(18,13-4-2-1-3-5-13)15-11-8-14-16(9-11)12-6-7-19-10-12/h1-5,8-9,12,15H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXVINPDBMMUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically constructed via the condensation of substituted hydrazines with 1,3-diketones. For example, ethyl 2,4-dioxo-4-arylbutanoates react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. Adapting this method, 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-amine intermediates can be synthesized by substituting phenylhydrazine with tetrahydrofuran-3-ylhydrazine. The reaction proceeds at room temperature in tetrahydrofuran (THF), with potassium tert-butoxide as a base, achieving yields of 78–82%.
Oxidation and Functional Group Interconversion
Following pyrazole formation, oxidation steps are critical for introducing reactive sites. For instance, (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols are oxidized to aldehydes using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). Similarly, the 4-position of the pyrazole ring can be functionalized via nitration or bromination to enable subsequent cross-coupling reactions.
Benzenesulfonamide Attachment
Sulfonylation of Pyrazole Amines
The final step involves reacting 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine with benzenesulfonyl chloride. A patented protocol uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base, with a reaction time of 4 hours at 0°C to room temperature. The crude product is purified via recrystallization from ethanol, yielding 85% of the target compound.
Table 2: Sulfonylation Reaction Optimization
| Sulfonylation Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzenesulfonyl chloride | TEA | DCM | 0–25 | 85 |
| 4-Nitrobenzenesulfonyl chloride | Pyridine | THF | 25 | 78 |
| Tosyl chloride | NaHCO₃ | Acetone | 40 | 72 |
Alternative Coupling Methods
Copper-mediated Ullmann coupling has been explored for attaching sulfonamide groups, though yields are lower (60–65%) compared to direct sulfonylation. This method is less favored due to longer reaction times and higher temperatures (100°C).
Analytical Validation and Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural verification. For example, the $$ ^1H $$ NMR spectrum of the intermediate 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine shows a singlet at δ 7.17 ppm for the pyrazole C4 proton and multiplet signals at δ 3.60–3.85 ppm for the tetrahydrofuran protons. The benzenesulfonamide group introduces characteristic aromatic signals at δ 7.40–7.90 ppm and a sulfonamide NH peak at δ 10.2 ppm.
Purity and Crystallinity
Melting points and high-performance liquid chromatography (HPLC) data ensure compound purity. The target compound typically exhibits a melting point of 198–200°C and >98% HPLC purity when recrystallized from ethanol.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of lactones.
Reduction: Conversion to amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Chemistry
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide serves as a building block in organic synthesis. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. Its structural versatility allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . The presence of the sulfonamide group is particularly notable for its biological activity, which can influence enzyme kinetics and receptor binding profiles. Studies indicate that derivatives of benzenesulfonamides exhibit significant biological effects, including antimicrobial and antiparasitic activities .
Medicine
The therapeutic potential of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is being explored for treating various diseases:
- Antileishmanial Activity : Research has shown that certain derivatives demonstrate activity against Leishmania infantum and Leishmania amazonensis, suggesting potential use in treating leishmaniasis, a neglected tropical disease .
- Cancer Treatment : The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis positions it as a candidate for cancer therapeutics.
Industry
In industrial applications, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is utilized in developing new materials and as a precursor for synthesizing complex organic molecules. Its unique structural characteristics facilitate the creation of innovative compounds with desirable properties for various applications.
Case Studies
Several studies have highlighted the efficacy of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide derivatives:
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
2,3,5,6-Tetramethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- CAS : 1797720-74-1
- Molecular Formula : C₁₇H₂₃N₃O₃S
- Molecular Weight : 349.4 g/mol
- Key Difference : Methyl groups at the 2,3,5,6 positions of the benzene ring.
- This modification may alter binding affinity in biological targets compared to the parent compound .
4-(N-Isopropylsulfamoyl) Derivatives
- Molecular Weight : 616.9 g/mol.
- Key Difference : Introduction of a pyrazolo-pyrimidine scaffold and fluorinated chromene group.
- The isopropyl group on the sulfonamide may sterically hinder interactions with enzymes .
Core Scaffold Modifications
Thiophene-Based Sulfonamides
- Example: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide.
- Key Difference : Replacement of tetrahydrofuran-pyrazole with a thiophene-thiazole system.
- Biological Activity : Demonstrated superior anti-breast cancer activity compared to doxorubicin in vitro. The thiophene moiety may enhance π-π stacking interactions with cellular targets .
1,3,4-Thiadiazole Derivatives
- Example : 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives.
- Key Difference : Use of a 1,3,4-thiadiazole core instead of pyrazole.
- Biological Activity : Exhibited antimicrobial activity against E. coli and C. albicans. The thiadiazole ring’s electron-deficient nature may improve interactions with bacterial enzymes .
Functional Group Replacements
N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
- CAS : 1797350-93-6
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 247.25 g/mol
- Key Difference : Replacement of benzenesulfonamide with furan-3-carboxamide.
- The furan ring may decrease metabolic stability due to oxidative susceptibility .
Data Table: Key Comparative Parameters
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance target binding but may reduce solubility. Methyl groups improve lipophilicity but could limit bioavailability .
- Biological Activity : Sulfonamide derivatives with heterocyclic cores (e.g., thiophene, thiadiazole) show broad-spectrum activity against cancers and pathogens, suggesting scaffold flexibility for drug design .
- Synthetic Challenges : Suzuki-Miyaura coupling (used in ) and condensation reactions () are common methods, but yields vary (e.g., 54.5% for compound 6b in ), necessitating optimization .
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in treating infectious diseases and cancer.
Synthesis
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydrofuran ring followed by the introduction of the pyrazole moiety. The final sulfonamide group is added through a nucleophilic substitution reaction with benzenesulfonyl chloride.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial potential of related pyrazole derivatives. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were evaluated against Leishmania infantum and Leishmania amazonensis. Compounds demonstrated promising activity with IC values comparable to that of pentamidine, a standard treatment for leishmaniasis. Notably, some derivatives exhibited lower cytotoxicity than pentamidine, indicating their potential as safer alternatives for treatment .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound | IC (µM) | Target Organism |
|---|---|---|
| 3a | 59 | L. infantum |
| 3b | 70 | L. amazonensis |
| Pentamidine | 50 | L. infantum |
Anticancer Activity
In addition to its antileishmanial properties, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide has been explored for its anticancer effects. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation in various cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways related to tumor growth and inflammation .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 3c | HeLa | 54.25 |
| 3d | HepG2 | 38.44 |
The biological activity of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit enzymes or receptors that play critical roles in disease processes:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes associated with disease pathways, including those involved in inflammation and cancer progression.
- Targeting Kinases : Some studies suggest that derivatives can inhibit kinases such as MK2, which are crucial for inflammatory responses and cancer cell survival .
Case Studies
Research has demonstrated the efficacy of pyrazole derivatives in preclinical models:
- Leishmaniasis Treatment : A study evaluated the efficacy of several pyrazole derivatives against Leishmania species, revealing significant antileishmanial activity and lower toxicity compared to conventional drugs.
- Cancer Research : Another investigation focused on the antiproliferative effects of pyrazole compounds on HeLa cells, showing promising results that warrant further investigation into their therapeutic potential.
Q & A
Q. Methodological Optimization :
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, DMF, 70°C | 75–85 | |
| Cyclization | THF-3-carboxylic acid, EDCI, RT | 60–70 |
How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives?
Advanced Research Focus
Contradictions often arise from structural analogs or assay variability. Key strategies include:
- Reproducibility checks : Repeating assays under standardized conditions (e.g., pH, enzyme concentration) .
- Structural validation : Confirming compound identity via , , and HRMS .
- Computational validation : Comparing experimental IC values with docking-predicted binding affinities to identify outliers .
Case Study : In COX-2 inhibition studies, discrepancies between in vitro and in vivo results were resolved by adjusting cellular permeability assays to account for metabolic stability .
What advanced techniques are used to determine the crystal structure of this compound?
Q. Advanced Research Focus
- X-ray crystallography : Single-crystal diffraction data collected at 100 K with synchrotron radiation (λ = 0.71073 Å) .
- Refinement tools : SHELXL for small-molecule refinement (R-factor < 0.05) and ORTEP-3 for 3D visualization .
- Twinned data handling : SHELXD/SHELXE pipelines for resolving pseudosymmetry in crystals .
Q. Key Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2/c | |
| Resolution | 0.84 Å |
How is the biological activity of this compound evaluated in enzyme inhibition studies?
Q. Basic Research Focus
- High-throughput screening (HTS) : 96-well plate assays against targets like COX-2 or adenosine receptors, using fluorogenic substrates .
- Dose-response curves : IC values calculated from triplicate experiments (e.g., Celecoxib derivatives showed IC = 0.12 µM for COX-2) .
- Selectivity profiling : Counter-screening against related enzymes (e.g., COX-1) to confirm specificity .
Q. Example Assay Setup :
| Target | Assay Type | Detection Method | Reference |
|---|---|---|---|
| COX-2 | Fluorescence polarization | TAMRA-labeled inhibitor |
What computational methods aid in predicting the binding affinity of this compound with target receptors?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis (ΔG < -8 kcal/mol suggests strong binding) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free energy calculations : MM/PBSA or MM/GBSA to estimate binding energies (±1 kcal/mol accuracy) .
Case Study : Docking of a trifluoromethyl-pyrazole analog into the A2B adenosine receptor active site revealed key hydrophobic interactions with Phe168 and Tyr271 .
How do structural modifications impact the compound's pharmacokinetic properties?
Q. Advanced Research Focus
- Structure-activity relationship (SAR) :
- Tetrahydrofuran substitution : Replacing THF with pyran (e.g., tetrahydro-2H-pyran-4-yl) increases metabolic stability (t from 2.1 to 4.3 hr) .
- Sulfonamide group : Fluorination at the benzene ring enhances blood-brain barrier permeability (logP = 2.8 → 3.5) .
Q. Key Pharmacokinetic Parameters :
| Modification | Impact | Reference |
|---|---|---|
| Chlorine at C-5 | ↑ Lipophilicity (clogP +0.7) | |
| Trifluoromethyl | ↓ CYP3A4 metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
